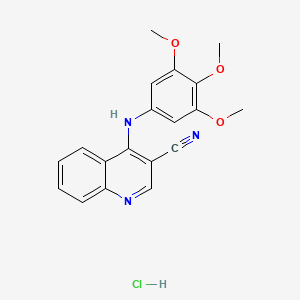![molecular formula C15H14N6O4 B2393818 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034412-46-7](/img/structure/B2393818.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the family of heterocyclic compounds It features multiple fused ring structures, with a pyrido[2,3-d]pyrimidine core and a pyridazinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the functionalization of the acetamide and pyridazinone groups. Key steps may include:
Cyclization Reactions: : Formation of the pyrido[2,3-d]pyrimidine ring system via cyclization of suitable precursors.
Acylation: : Introduction of the acetamide group through acylation reactions.
Functional Group Transformations: : Various transformations to introduce and modify functional groups, ensuring the correct placement of the pyridazinone group.
Industrial Production Methods: While specific industrial production methods for this compound are less documented, the general approach involves scaling up the laboratory synthesis process. This includes optimization of reaction conditions to ensure high yield and purity, use of automated reactors, and implementation of continuous flow processes.
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially altering the oxidation state of nitrogen or other heteroatoms in the structure.
Reduction: : Reduction reactions may involve the reduction of carbonyl groups or nitrogen-containing rings.
Substitution: : Various substitution reactions can occur, particularly on the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidizing Agents: : e.g., Potassium permanganate, hydrogen peroxide.
Reducing Agents: : e.g., Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : e.g., Halides, amines, alcohols.
Major Products Formed from These Reactions: The specific products depend on the reagents and conditions used but may include oxidized derivatives, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is valuable for studying the behavior of complex heterocyclic systems and their reactions.
Biology: The compound’s structural complexity makes it a candidate for studying interactions with biological macromolecules, potentially leading to insights into enzyme inhibition and receptor binding.
Medicine: Due to its potential bioactivity, this compound may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Its unique properties could find applications in materials science, such as the development of novel polymers or materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exerts its effects likely involves interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The pathways affected by these interactions may be part of signaling cascades or metabolic processes.
Comparison with Similar Compounds
When comparing this compound with similar heterocyclic compounds, its uniqueness lies in its dual-ring system and the presence of both pyrido[2,3-d]pyrimidine and pyridazinone structures. Similar compounds might include:
2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidine: : Shares the pyrido[2,3-d]pyrimidine core.
6-Oxopyridazin-1(6H)-yl derivatives: : Related due to the pyridazinone ring.
These comparisons highlight the distinctiveness of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, particularly in its combination of structural elements.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c22-11(9-21-12(23)4-2-6-18-21)16-7-8-20-14(24)10-3-1-5-17-13(10)19-15(20)25/h1-6H,7-9H2,(H,16,22)(H,17,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXNGFQPHKPDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CN3C(=O)C=CC=N3)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine](/img/structure/B2393738.png)
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2393740.png)
![1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B2393741.png)


![6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2393748.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2393749.png)
![2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2393750.png)


![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2393754.png)
![(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2393756.png)

